

Initial Structural Elucidation of Halostachine: A Technical Guide

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This technical guide provides a comprehensive overview of the initial structural elucidation of Halostachine, a naturally occurring protoalkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows pertinent to the foundational studies of this compound.

Introduction

Halostachine, chemically known as N-methylphenylethanolamine, is a biogenic amine structurally analogous to stimulants like ephedrine and synephrine.[1] It was first isolated from the Asian shrub Halostachys caspica.[1] The initial discovery and isolation were carried out by Syrneva; however, the proposed structure was later corrected by Menshikov and Rubinstein.[2] [3] In its natural form, Halostachine exists as a single levorotatory enantiomer, specifically the (R)-enantiomer.[1][2] Its structural similarity to adrenergic compounds has spurred interest in its pharmacological effects, particularly as a beta-adrenergic agonist.[1]

Physicochemical Properties

The fundamental physicochemical data are crucial for the identification and characterization of Halostachine in a laboratory setting.

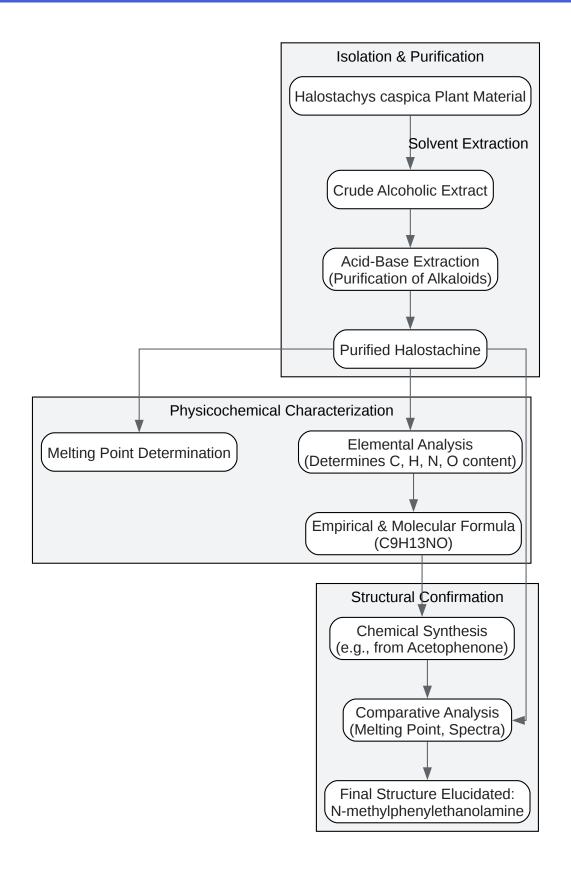


Property	Value	Source(s)
Molecular Formula	С9Н13NO	[1][3][4][5]
Molecular Weight	151.21 g/mol	[1][3][4][5]
IUPAC Name	(1R)-2-(methylamino)-1- phenylethanol	[1][3][5]
Appearance	Colorless solid	[2][3]
Melting Point (R-enantiomer)	43-45 °C	[2][3]
Melting Point (Racemate)	75-76 °C	[2]
Specific Rotation ($[\alpha]D$ of Renantiomer)	-47.03°	[2]
Hydrochloride Salt M.P. (Renantiomer)	113-114 °C	[2]
Hydrochloride Salt [α]D (Renantiomer)	-52.21°	[2]
pKa (Hydrochloride Salt at 25°C)	9.29	[2]

Initial Structural Elucidation: A Methodological Workflow

The initial determination of Halostachine's structure would have followed a classical phytochemical workflow, combining extraction, purification, and characterization, ultimately confirmed by chemical synthesis. This logical process is outlined below.





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Caption: Logical workflow for the initial structural elucidation of Halostachine.



Experimental Protocols

The following sections detail the methodologies that were likely employed in the initial isolation, purification, and structural confirmation of Halostachine.

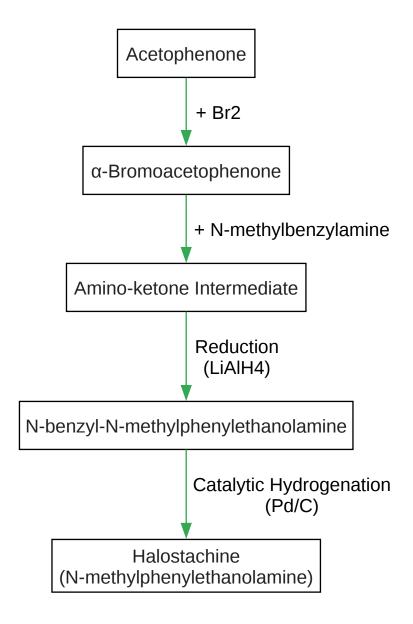
This protocol is based on established methods for alkaloid extraction from plant materials.

- Plant Material Preparation: The aerial parts of Halostachys caspica are collected and airdried in a well-ventilated area, shielded from direct sunlight. The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.[1]
- Extraction: The powdered plant material is subjected to exhaustive extraction, typically using
 a Soxhlet apparatus with a polar solvent such as methanol or ethanol, to extract the alkaloids
 and other metabolites.
- Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a viscous residue.
- · Acid-Base Extraction:
 - The crude residue is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid), which
 protonates the basic alkaloid, rendering it water-soluble.[1]
 - This aqueous acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.[1]
 - The purified aqueous layer is then made alkaline (pH 9-10) with a base like ammonium hydroxide. This deprotonates the alkaloid salt, causing the free base to precipitate.[1]
 - The precipitated free base is then extracted into an immiscible organic solvent, such as chloroform or ethyl acetate.[1]
- Final Purification:
 - The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid mixture.[1]



- Further purification can be achieved using column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).[1]
- Thin-layer chromatography (TLC) is used to monitor the fractions and identify those containing pure Halostachine.[1]

A classical synthesis route, as described by Durden and co-workers, provides an unambiguous method for confirming the proposed structure of Halostachine.[2]



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Caption: Classical synthesis pathway for Halostachine for structural confirmation.



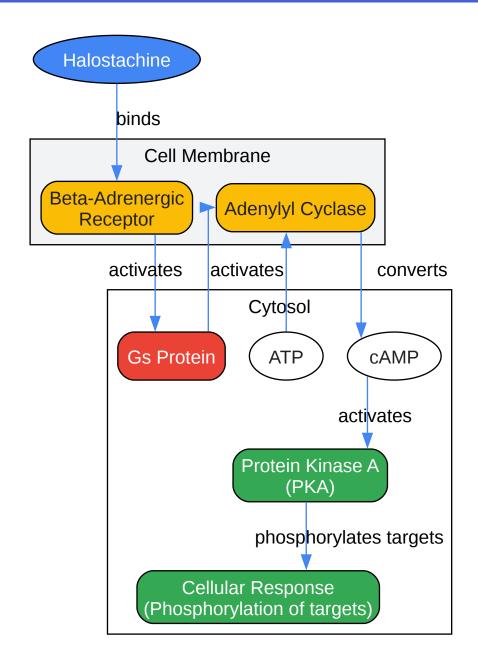
- Bromination of Acetophenone: Acetophenone is brominated using elemental bromine to yield α-bromoacetophenone.[2][3]
- Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to form an amino-ketone intermediate.[2][3]
- Reduction of Ketone: The carbonyl group of the amino-ketone is reduced to a hydroxyl group using a strong reducing agent like lithium aluminium hydride (LiAlH₄), yielding the corresponding amino-alcohol.[2][3]
- Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst, yielding the final product, racemic Halostachine.[2]

The physical and spectral properties of the synthesized compound are then compared with those of the naturally isolated substance to confirm the structure.

Presumed Signaling Pathway

For drug development professionals, understanding the compound's mechanism of action is critical. Halostachine is presumed to act as a beta-adrenergic agonist. The generally accepted signaling pathway for this class of compounds is depicted below.





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Caption: Presumed beta-adrenergic signaling pathway of Halostachine.

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